1-(4-Ethoxybenzyl)azetidine
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Overview
Description
1-(4-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. . The ethoxybenzyl group attached to the azetidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxybenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . Another method includes the Pd-catalyzed asymmetric allylation of azalactones with 4-styryl-1,3-dioxolan-2-one, yielding chiral azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Ethoxybenzyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique reactivity is driven by the considerable ring strain, which can be exploited in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 1-(4-Ethoxybenzyl)azetidine stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to drug discovery .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-11(5-7-12)10-13-8-3-9-13/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
FAPWPAGATDJMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
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